3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol
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Overview
Description
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a complex organic compound that features a unique combination of oxadiazole and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol typically involves multiple steps. One common route includes the formation of the oxadiazole ring through a cyclization reaction involving an amidoxime and an organic nitrile. The oxolane ring can be introduced via a subsequent cyclization step. Reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and zinc chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce oxadiazole or oxolane rings.
Substitution: This reaction can replace hydrogen atoms with other substituents, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.
Mechanism of Action
The mechanism of action of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is not fully understood. it is believed to interact with molecular targets through its oxadiazole and oxolane rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would require further investigation to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: This compound shares the oxadiazole ring but differs in the presence of a piperidine ring instead of an oxolane ring.
tert-Butyl (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylcarbamate: This compound also contains an oxadiazole ring but has a different substituent pattern.
Uniqueness
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is unique due to its combination of oxadiazole and oxolane rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20N2O3 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-8-5-12(15,7-16-8)6-9-13-10(14-17-9)11(2,3)4/h8,15H,5-7H2,1-4H3 |
InChI Key |
JJASSCIQVISDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)(CC2=NC(=NO2)C(C)(C)C)O |
Origin of Product |
United States |
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